molecular formula C10H10N2O B1455212 (5-(Furan-3-yl)pyridin-3-yl)methanamine CAS No. 1346687-22-6

(5-(Furan-3-yl)pyridin-3-yl)methanamine

Cat. No. B1455212
M. Wt: 174.2 g/mol
InChI Key: NMRNPOLCWSRQFU-UHFFFAOYSA-N
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Description

“(5-(Furan-3-yl)pyridin-3-yl)methanamine” is a member of the class of furans that is furan which is substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . It is a small molecule and is classified as an experimental compound .


Synthesis Analysis

A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6 . Thiophene, substituted thiophene, furan, substituted furan, acetylene, imidazole, substituted imidazole, thiazole, pyrazole, substituted pyrazole, and aliphatic and isoxazol moieties were used to replace the N-methylpyrrolidine ring of nicotine .


Molecular Structure Analysis

The molecular formula of “(5-(Furan-3-yl)pyridin-3-yl)methanamine” is C10H10N2O . The exact mass is 174.07900 . The structure of this compound includes a furan ring and a pyridine ring connected by a methanamine group .


Chemical Reactions Analysis

The majority of inhibitors of human cytochrome P450 (CYP) 2A6 elicited type II difference spectra indicating the formation of a coordinate covalent bond to the heme iron . The majority of inhibitors were reversible inhibitors although several mechanism-based inactivators were identified .

Scientific Research Applications

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes, synthesized from ligands including R-(furan-2-yl)methanamine, demonstrated significant anticancer activity against various human cancerous and noncancerous cell lines. Complex C5 showed strong DNA-binding affinity and selective toxicity towards cancerous cell lines, highlighting its potential in targeted cancer therapy (Mbugua et al., 2020).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, through condensation with substituted aryl aldehydes/ketones, exhibited notable anticonvulsant activity. These findings suggest their potential as therapeutic agents for seizures (Pandey & Srivastava, 2011).

DNA Intercalative Inhibitors

A synthesized derivative, acting as a DNA intercalative human topoisomerase IIα catalytic inhibitor, exhibited stronger activity and lower DNA toxicity than etoposide. This highlights its potential for caspase 3-independent anticancer activity (Jeon et al., 2017).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and shown to afford unsymmetrical NCN′ pincer palladacycles with good catalytic activity and selectivity (Roffe et al., 2016).

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives, incorporating a (5-(4-nitrophenyl) furan-2-yl)-4, 5-dihydropyrazol-1-yl) (pyridin-4-yl) moiety, exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. These compounds represent promising templates for the development of new anti-inflammatory drugs (Ravula et al., 2016).

properties

IUPAC Name

[5-(furan-3-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRNPOLCWSRQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744412
Record name 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-3-yl)pyridin-3-yl)methanamine

CAS RN

1346687-22-6
Record name 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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